Enhanced Lipophilicity vs. 2-Amino-2-methyl-1-propanol (AMP) Drives Differential Partitioning and Reactivity in Non-Polar Media
The C6 backbone of 1-Amino-2-methylpentan-2-ol imparts a calculated LogP (cLogP) of approximately 0.9, while the smaller C4 analog, 2-amino-2-methyl-1-propanol (AMP), has a cLogP of around -0.5. This 1.4 LogP unit difference corresponds to a 25-fold higher partition coefficient for 1-Amino-2-methylpentan-2-ol in a 1-octanol/water system . This quantification, derived from structure-based predictions, indicates a significantly higher affinity for non-polar environments.
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP ~ 0.9 |
| Comparator Or Baseline | 2-Amino-2-methyl-1-propanol (AMP), cLogP ~ -0.5 |
| Quantified Difference | ΔLogP ≈ +1.4 units (approx. 25-fold higher partition coefficient) |
| Conditions | Calculated octanol-water partition coefficient (cLogP) using standard fragment-based methods . |
Why This Matters
This differential lipophilicity is critical for applications requiring solubility in organic solvents or for designing molecules with improved membrane permeability.
